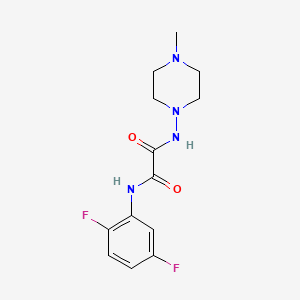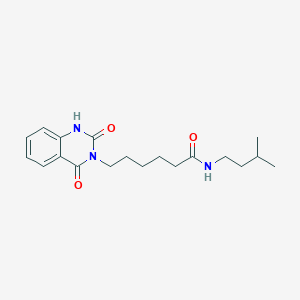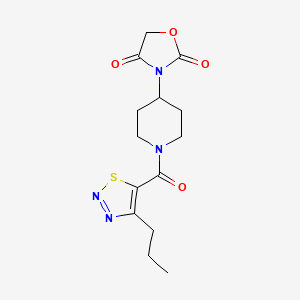
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPOP belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities, including antiviral, antimicrobial, and anticancer properties.
科学的研究の応用
Antiviral Activity
The indole derivatives, which are structurally related to N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, have been reported to exhibit significant antiviral activities. These compounds can be designed to target various stages of viral replication. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA viruses, suggesting potential application in designing new antiviral drugs .
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties. By modulating key inflammatory pathways, these compounds can be used to treat conditions like arthritis, asthma, and other inflammatory diseases. Research into specific derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could lead to the development of novel anti-inflammatory medications .
Anticancer Potential
The structural framework of indole is present in many pharmacologically active compounds with anticancer properties. Derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could be synthesized and screened for their ability to inhibit cancer cell growth, induce apoptosis, or disrupt cancer cell signaling .
Antimicrobial Efficacy
Indole derivatives have been explored for their antimicrobial efficacy against a range of bacterial and fungal pathogens. The modification of the indole nucleus in N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could enhance its antimicrobial activity, making it a candidate for developing new antibiotics .
Antidiabetic Activity
Research has indicated that certain indole derivatives can play a role in managing diabetes by influencing insulin secretion or glucose metabolism. Investigating the antidiabetic potential of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could contribute to the discovery of new treatments for diabetes .
Antimalarial Applications
The indole nucleus is a common feature in natural compounds with antimalarial activity. Synthetic derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could be tested for their efficacy against malaria parasites, potentially leading to new therapeutic options for this disease .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide to cross the blood-brain barrier could be harnessed to develop drugs that protect neuronal health .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Exploring the role of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide in plant growth and development could open up possibilities for its use in agriculture as a growth regulator or herbicide .
特性
IUPAC Name |
N-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N4O2/c1-18-4-6-19(7-5-18)17-13(21)12(20)16-11-8-9(14)2-3-10(11)15/h2-3,8H,4-7H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWCYTVHXBEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)
![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)
![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)

![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)

![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)


![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)
